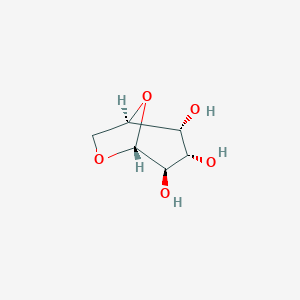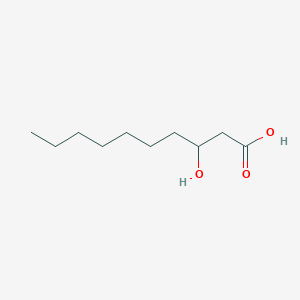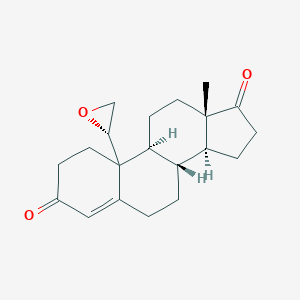
1-Fenylo-1-etylo-aminopropan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing β-methylphenethylamine involves the catalytic hydrogenation of 2-phenylpropionitrile using palladium on carbon (Pd/C) in pure anhydrous ethanol containing three equivalents of hydrochloric acid. The product is then extracted as the hydrochloride salt .
Industrial Production Methods
Industrial production methods for β-methylphenethylamine are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
β-Methylphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
β-Methylphenethylamine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules in medicinal chemistry.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored for its stimulant properties and potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of β-methylphenethylamine involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This leads to the regulation of monoamine neurotransmission, resulting in stimulant effects on the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphetamine: Shares a similar structure and stimulant properties but differs in the position of the methyl group.
Phenethylamine: The parent compound of β-methylphenethylamine, with a simpler structure and less potent stimulant effects.
N-Methylphenethylamine: An endogenous trace amine in humans with similar activities on TAAR1.
Uniqueness
β-Methylphenethylamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties compared to its analogs. Its ability to act as a TAAR1 agonist and its relatively higher bronchodilating power compared to amphetamine make it a compound of interest in medicinal chemistry .
Eigenschaften
CAS-Nummer |
104177-98-2 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
3-phenylpentan-2-amine |
InChI |
InChI=1S/C11H17N/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3 |
InChI-Schlüssel |
WRGJOKNIPZFMKU-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(C)N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(C)N |
Synonyme |
Phenethylamine, -bta--ethyl--alpha--methyl- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















